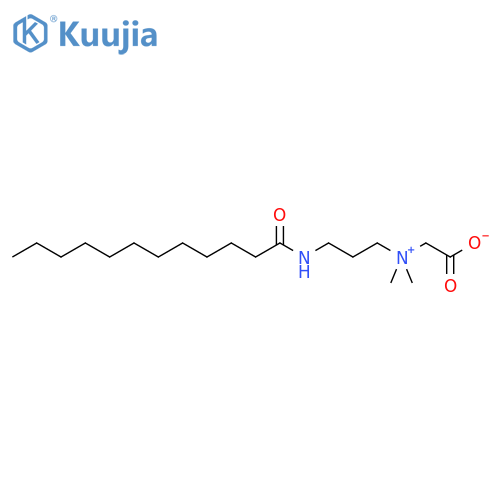Cas no 86438-79-1 (Cocamidopropyl Betaine (~30% aqueous solution))

86438-79-1 structure
商品名:Cocamidopropyl Betaine (~30% aqueous solution)
Cocamidopropyl Betaine (~30% aqueous solution) 化学的及び物理的性質
名前と識別子
-
- Cocoamidopropyl Betaine
- N-Cocamidopropyl-N,N-dimethylglycine inner salt
- N-(3-Cocoamidopropyl)-betaine
- CAB-35
- Cocamidopropyl betaine
- COCO OLEAMIDOPROPYL BETAINE
- Cocamidopropyl Betaine (~30% aqueous solution)
- (Carboxymethyl)dimethyl-3-((1-oxododecyl)amino)propylammonium hydroxide
- Cocoyl amide propylbetaine
- Mirataine CB
- Lauroylaminopropyldimethylaminoacetate
- Softazoline LPB
- Dimethyl(lauramidopropyl)betaine
- Tego-Betain L 90
- 61789-40-0
- CS-0109219
- NSC-8191
- UNII-5OCF3O11KX
- N-(Cocoamidopropyl)-N,N-dimethyl-N-carboxymethyl ammonium, betaine
- NSC 8191
- 23D6XVI233
- Cocamidopropylbetaine-C12
- UNII-23D6XVI233
- N-(Carboxymethyl)-N,N-dimethyl-3-((1-oxococonut)amino)-1-propanam- inium hydroxide, inner salt
- Monateric LMAB
- 86243-76-7
- 5OCF3O11KX
- N-(3-Cocoamidopropyl)-N,N-dimethyl-N-carboxymethyl betaine
- 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-((1-oxododecyl)amino)-, hydroxide, inner salt
- CHEMBL1231297
- Lexaine LM
- Mackam LMB
- 5M84PX7JN2
- N-(3-Cocoamidopropyl)-N,N-dimethyl-N-carboxymethylammonium hydroxide, inner salt
- Lebon 2000L
- Ammonium, (carboxymethyl)(3-lauramidopropyl)dimethyl-, hydroxide, inner salt
- EC 224-292-6
- 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-((1-oxododecyl)amino)-, inner salt
- N-[3-(DODECANOYLAMINO)PROPYL]-N,N-DIMETHYLGLYCINATE; COCOAMIDOPROPYLBETAINE
- Cocoamphodiproprionate
- 2-((3-Dodecanamidopropyl)dimethylammonio)acetate
- Lauroylamide propylbetaine
- Enagicol L 30B
- (3-Laurylaminopropyl)dimethylaminoacetic acid, hydroxide, inner salt
- 1-Propanaminium,N-dimethyl-3-[(1-oxododecyl)amino]-, hydroxide, inner salt
- EINECS 263-058-8
- 3-Lauroylamidopropyl betaine
- Glycine, (3-lauramidopropyl)dimethylbetaine
- Cocoamidopropylbetaine
- DTXSID4041282
- Cocamidopropyl betaine, 30% in water
- LAURAIMIDOPROPYL BETAINE
- Empigen BR
- N-(Carboxymethyl)-N,N-dimethyl-3-((1-oxododecyl)amino)-1-propanam- inium hydroxide, inner salt
- N-Laurylamidopropyl-N,N-dimethylbetaine
- Obazoline CAB
- UNII-5M84PX7JN2
- LAURAMIDOPROPYL.BETA.INE
- Amphitol 20AB
- 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-, inner salt
- 86438-79-1
- HY-135057
- 4292-10-8
- (carboxymethyl)dimethyl-3-[(1-oxododecyl)amino]propylammonium hydroxide
- W-105096
- SCHEMBL22684
- COCOOLEAMIDOPROPYLBETAINE
- COCOOLEAMIDOPROPYLBETAINE, ~35 WT. % IN H2O
- H11036
- Amphoteric L
- MACKAM LMB-F
- Coco Amido Betaine
- Rewoteric AMB 12
- NS00010635
- {[3-(Dodecanoylamino)propyl](dimethyl)ammonio}acetate
- CADG
- MRUAUOIMASANKQ-UHFFFAOYSA-N
- LAURAMIDOPROPYL BETAINE
- N-(Dodecylamidopropyl)-N,N-dimethylammonium betaine
- 2-[3-(dodecanoylamino)propyl-dimethylazaniumyl]acetate
- cocamidopropylbetaine
- NSC8191
- 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-((1-oxococonut)amino)-, hydroxide, inner salt
- MACKAM DAB
- Alkateric Cab-A
- (3-(Lauroylamino)propyl)dimethylaminoacetic acid
- AKOS032949829
- EINECS 224-292-6
- Amidopropylalkyl carboxymethyl dimethyl ammonium compound C12 (apAcMDMAC C12)
- Cocamidopropyl dimethyl glycine
- N-Cocamidopropyl-N,N-dimethylglycine, hydroxide, inner salt
- Cocoamphocarboxypropionate
- Q1090054
- Anpholex LB 2
- Lauramidopropyl betaine ~35 wt. % in H2O
- [3-(Lauroylamino)propyl]dimethylaminoacetic acid
- Lauroylamidopropylbetaine
- (3-Laurylaminopropyl)dimethylaminoacetic acid, inner salt
-
- MDL: MFCD00072367
- インチ: 1S/C19H38N2O3/c1-4-5-6-7-8-9-10-11-12-14-18(22)20-15-13-16-21(2,3)17-19(23)24/h4-17H2,1-3H3,(H-,20,22,23,24)
- InChIKey: MRUAUOIMASANKQ-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCCCC(NCCC[N+](CC([O-])=O)(C)C)=O
計算された属性
- せいみつぶんしりょう: 342.28824308g/mol
- どういたいしつりょう: 342.28824308g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 15
- 複雑さ: 338
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.4
- トポロジー分子極性表面積: 69.2Ų
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: No data available
- ゆうかいてん: No data available
- ふってん: No data available
- フラッシュポイント: No data available
- PSA: 72.72000
- LogP: 3.08020
- じょうきあつ: No data available
Cocamidopropyl Betaine (~30% aqueous solution) セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: H315 (83.22%) H318 (23.75%) H319 (76.25%)
- ちょぞうじょうけん:Store at room temperature
Cocamidopropyl Betaine (~30% aqueous solution) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S27582-25g |
86438-79-1 | 98%, | 25g |
¥280.00 | 2021-09-02 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304790-25g |
Cocamidopropyl betaine |
86438-79-1 | 95% | 25g |
¥1,221.00 | 2021-05-25 | |
| TRC | C633513-5g |
Cocamidopropyl Betaine (~30% aqueous solution) |
86438-79-1 | 5g |
$ 190.00 | 2023-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C875609-1g |
Cocamidopropyl betaine |
86438-79-1 | 85% | 1g |
¥116.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C875609-25g |
Cocamidopropyl betaine |
86438-79-1 | 85% | 25g |
¥1,020.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C854783-5g |
Cocamidopropyl betaine |
86438-79-1 | 95% | 5g |
¥528.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C854783-25g |
Cocamidopropyl betaine |
86438-79-1 | 95% | 25g |
¥1,100.00 | 2022-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304790-100g |
Cocamidopropyl Betaine (~30% aqueous solution) |
86438-79-1 | 30% aqueous solution | 100g |
¥139.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304790-1g |
Cocamidopropyl betaine |
86438-79-1 | 95% | 1g |
¥225.00 | 2021-05-25 | |
| eNovation Chemicals LLC | Y1009848-5g |
1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-, inner salt |
86438-79-1 | 95% | 5g |
$300 | 2024-06-05 |
Cocamidopropyl Betaine (~30% aqueous solution) サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:86438-79-1)Cocooleamidopropylbetaine
注文番号:LE3903
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:45
価格 ($):discuss personally
Cocamidopropyl Betaine (~30% aqueous solution) 関連文献
-
Telma Costa,Diego de Azevedo,Beverly Stewart,Matti Knaapila,Artur J. M. Valente,Mario Kraft,Ullrich Scherf,Hugh D. Burrows Polym. Chem. 2015 6 8036
-
S?ren Baum,Eric Ritter,Irina Smirnova,Martin Schilling,Andreas Liese RSC Adv. 2016 6 32422
-
Feng Guo,Jie He,Patrick A. Johnson,Saman A. Aryana Sustainable Energy Fuels 2017 1 814
-
Marcelo A. da Silva,Vincenzo Calabrese,Julien Schmitt,Kazi M. Zakir Hossain,Saffron J. Bryant,Najet Mahmoudi,Janet L. Scott,Karen J. Edler Soft Matter 2020 16 4887
-
Marzieh Mirzamani,Arnab Dawn,Vinod K. Aswal,Ronald L. Jones,Ed D. Smith,Harshita Kumari RSC Adv. 2021 11 25858
86438-79-1 (Cocamidopropyl Betaine (~30% aqueous solution)) 関連製品
- 10340-91-7(Benzyl Isocyanide)
- 14246-59-4(2-Docosanamidoacetic acid)
- 24003-66-5(N-Valerylglycine)
- 97-78-9(N-Lauroylsarcosine)
- 58725-33-0(1-(1-Oxohexadecyl)-L-proline sodium salt)
- 137-16-6(Lauroylsarcosine sodium)
- 61789-40-0(cocamidopropyl betaine)
- 3775-51-7(2-N-(carboxymethyl)dodecanamidoacetic acid)
- 14246-53-8(N-Octanoylglycine)
- 107-43-7(Betaine Solution)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86438-79-1)椰油酰胺丙基甜菜碱

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:86438-79-1)Cocamidopropyl betaine

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ



